molecular formula C19H23Cl2N3O2 B14019609 1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol CAS No. 38919-48-1

1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol

Cat. No.: B14019609
CAS No.: 38919-48-1
M. Wt: 396.3 g/mol
InChI Key: MEBXOTMJQCVHEK-UHFFFAOYSA-N
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Description

1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol is a complex organic compound with a unique structure that includes an acridine moiety. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium carbonate, potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the acridine ring. This unique structure contributes to its distinct chemical reactivity and biological properties.

Properties

CAS No.

38919-48-1

Molecular Formula

C19H23Cl2N3O2

Molecular Weight

396.3 g/mol

IUPAC Name

1-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]propan-2-ol;hydrochloride

InChI

InChI=1S/C19H22ClN3O2.ClH/c1-12(24)11-21-7-8-22-19-15-5-3-13(20)9-18(15)23-17-6-4-14(25-2)10-16(17)19;/h3-6,9-10,12,21,24H,7-8,11H2,1-2H3,(H,22,23);1H

InChI Key

MEBXOTMJQCVHEK-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl

Origin of Product

United States

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